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molecular formula C14H24O B8622073 EINECS 281-761-8 CAS No. 84029-90-3

EINECS 281-761-8

Cat. No. B8622073
M. Wt: 208.34 g/mol
InChI Key: SCWCQOUPVCAQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05023232

Procedure details

120 g (0.563 mol) of dihydro-α-ionone, 65 g (0.612 mol) of trimethyl orthoformate and 200 ml of methylene chloride are treated dropwise while stirring during 15 minutes with a solution of 8 g of boron trifluoride etherate in 60 ml of methylene chloride and the mixture is subsequently held under reflux for 105 minutes. The reaction mixture is cooled and poured into 500 ml of a 5% aqueous potassium hydroxide solution. After the addition of 500 ml of methylene chloride and vigorous intermixing the phases are separated, the organic phase is washed with water and the solvent is distilled off. The residue (197.1 g) is fractionated in a vacuum over a 15 cm Widmer column. There are obtained 100.2 g of product of b.p. 44°-47°/0.06-0.07 mbar (yield 87% of theory based on pure dihydro-α-ionone) as a colorless liquid which contains 72.3% of exo isomer and 20.1% of endo isomer of the desired bicyclo-nonane.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]([CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=1.[CH:15](OC)(OC)OC.B(F)(F)F.CCOCC.[OH-].[K+]>C(Cl)Cl>[CH3:15][O:11][C:10]1([CH3:12])[CH2:9][CH2:8][CH:7]2[C:2](=[CH2:1])[CH:3]1[CH2:4][CH2:5][C:6]2([CH3:14])[CH3:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC1=CCCC(C1CCC(=O)C)(C)C
Name
Quantity
65 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 105 minutes
Duration
105 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
the organic phase is washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Name
Type
product
Smiles
COC1(C2CCC(C(CC1)C2=C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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